molecular formula C17H33BrO2 B075923 17-Bromoheptadecanoic acid CAS No. 13099-35-9

17-Bromoheptadecanoic acid

Cat. No.: B075923
CAS No.: 13099-35-9
M. Wt: 349.3 g/mol
InChI Key: GABSTWMSOFZKEJ-UHFFFAOYSA-N
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Description

17-Bromoheptadecanoic acid is a brominated fatty acid with the molecular formula C17H33BrO2 It is a derivative of heptadecanoic acid, where a bromine atom is substituted at the 17th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Bromoheptadecanoic acid typically involves the bromination of heptadecanoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where heptadecanoic acid and bromine are reacted in a controlled environment. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The bromine atom in this compound can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The carboxylic acid group in this compound can be oxidized to form corresponding derivatives such as esters or amides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic medium or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Reduction: Formation of heptadecanoic acid.

    Oxidation: Formation of esters or amides.

Scientific Research Applications

Chemistry: 17-Bromoheptadecanoic acid is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for research and development purposes.

Biology: In biological studies, this compound is used to investigate the metabolism of brominated fatty acids. It helps in understanding the biochemical pathways and the role of brominated compounds in biological systems.

Medicine: The compound is explored for its potential therapeutic applications. It is studied for its effects on lipid metabolism and its potential use in treating metabolic disorders.

Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of surfactants, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 17-Bromoheptadecanoic acid involves its interaction with cellular components. The bromine atom in the molecule can participate in various biochemical reactions, influencing the activity of enzymes and metabolic pathways. The compound may target specific proteins or receptors, modulating their function and leading to physiological effects.

Comparison with Similar Compounds

    Heptadecanoic Acid: The parent compound without the bromine substitution.

    16-Bromohexadecanoic Acid: A similar brominated fatty acid with the bromine atom at the 16th carbon position.

    18-Bromooctadecanoic Acid: Another brominated fatty acid with the bromine atom at the 18th carbon position.

Uniqueness: 17-Bromoheptadecanoic acid is unique due to the specific position of the bromine atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

17-bromoheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BrO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSTWMSOFZKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCBr)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926997
Record name 17-Bromoheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13099-35-9
Record name 17-Bromoheptadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13099-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Bromoheptadecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Bromoheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-bromoheptadecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 17-bromoheptadecanoic acid in the synthesis of [17-18F]-fluoroheptadecanoic acid?

A1: this compound serves as the crucial precursor molecule in this specific reaction. The bromine atom in the molecule acts as a leaving group, replaced by the radioactive 18F-fluoride through a nucleophilic substitution reaction. [] This substitution is vital for producing the desired radiolabeled fatty acid, [17-18F]-fluoroheptadecanoic acid.

Q2: The research mentions achieving high yields using a "one-pot" procedure. How does this compound contribute to this efficiency?

A2: The structure of this compound allows for a streamlined two-step synthesis within a single reaction vessel ("one-pot"). [] Firstly, the bromine atom is readily substituted by the 18F-fluoride. This is followed by a straightforward ester hydrolysis using potassium hydroxide, converting the intermediate into the final product. This efficient approach minimizes loss and purification steps, contributing to the high radiochemical yield.

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